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Compound of Interest

Compound Name:
4,6-Dichloropyrimidine-2-

carbaldehyde

Cat. No.: B1343909 Get Quote

An In-Depth Technical Guide to the Spectroscopic Profile of 4,6-Dichloropyrimidine-5-

carbaldehyde

Introduction: Elucidating a Key Pharmaceutical
Intermediate
In the landscape of pharmaceutical development and organic synthesis, pyrimidine derivatives

are of paramount importance, forming the core scaffold of numerous bioactive molecules.

Among these, 4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8) stands out as a

critical and versatile intermediate.[1][2] Its di-chloro substitutions at the 4 and 6 positions,

combined with the reactive aldehyde group at the 5 position, provide multiple avenues for

synthetic modification, making it a valuable starting material for constructing complex molecular

architectures.[1]

This guide offers a comprehensive analysis of the spectroscopic data for 4,6-

Dichloropyrimidine-5-carbaldehyde. As a Senior Application Scientist, the objective is not

merely to present data, but to provide an interpretive framework, explaining the causal

relationships between the molecular structure and its spectral output. This document is

designed for researchers, chemists, and drug development professionals who require a deep,

functional understanding of this compound for quality control, reaction monitoring, and

structural verification.
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A Note on Nomenclature:This guide focuses on the commercially available and well-

documented 4,6-Dichloropyrimidine-5-carbaldehyde. While the initial topic request specified the

2-carbaldehyde isomer, a thorough review of scientific literature and chemical databases

indicates a lack of available experimental spectroscopic data for that specific structure. The 5-

carbaldehyde isomer, however, is extensively referenced and its characterization is crucial for

its application in synthesis.

Molecular Structure and Physicochemical
Properties
The foundation of any spectroscopic analysis is a precise understanding of the molecule's

physical and structural properties.

Caption: Molecular structure of 4,6-Dichloropyrimidine-5-carbaldehyde.

The compound is a solid at room temperature with a melting point between 66-71 °C.[1][3] Its

key identifiers and properties are summarized below.

Property Value Source(s)

CAS Number 5305-40-8 [1][3][4]

Molecular Formula C₅H₂Cl₂N₂O [1][4]

Molecular Weight 176.99 g/mol [1][4]

Appearance Solid

Melting Point 66-71 °C [1][3]

IUPAC Name
4,6-dichloropyrimidine-5-

carbaldehyde
[4]

Spectroscopic Analysis: A Multi-Technique
Approach
Structural confirmation relies on the convergence of data from multiple analytical techniques.

While comprehensive experimental spectra for this specific molecule are not aggregated in a
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single public source, we can construct a robust and predictive analysis based on data from its

core structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule.

Note: Direct experimental ¹H and ¹³C NMR data for 4,6-Dichloropyrimidine-5-carbaldehyde

were not found in the surveyed literature. The following interpretation is based on an analysis of

the parent compound, 4,6-Dichloropyrimidine[5], and predictive chemical shift theory. This

approach is a self-validating system; the predicted shifts for the aldehyde and pyrimidine

protons are based on well-understood electronic effects, providing a reliable reference for

experimental verification.

Expected ¹H NMR Spectrum (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemicalbook.com/SpectrumEN_1193-21-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Rationale

~10.1 - 10.5 Singlet (s) H (Aldehyde)

The aldehyde proton

is highly deshielded

due to the

electronegativity of the

oxygen atom and the

anisotropic effect of

the C=O bond.

~8.9 - 9.1 Singlet (s) H-2

The proton at the C-2

position is adjacent to

two electronegative

nitrogen atoms,

causing a significant

downfield shift. For

the parent compound

without the aldehyde,

this peak appears at

8.82 ppm.[5] The

electron-withdrawing

aldehyde group at C-5

is expected to

deshield this proton

further.

Expected ¹³C NMR Spectrum (in CDCl₃)
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~185 - 190 C (Aldehyde)

The carbonyl carbon of an

aldehyde typically appears in

this far downfield region.

~160 - 165 C-4, C-6

These carbons are attached to

electronegative chlorine atoms

and are part of the heterocyclic

aromatic system, placing them

significantly downfield.

~158 - 162 C-2

This carbon is situated

between two nitrogen atoms,

resulting in a strong

deshielding effect.

~125 - 130 C-5

The carbon bearing the

aldehyde group. Its chemical

shift is influenced by both the

adjacent chloro-substituted

carbons and the attached

aldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.

The analysis relies on the principle that specific bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample

is placed directly on the ATR crystal (typically diamond). The spectrum is acquired by

measuring the absorption of an internally reflected infrared beam. This technique requires

minimal sample preparation and is non-destructive.

Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

~3100 - 3000 C-H Stretch Aromatic (C2-H) Weak to Medium

~1715 - 1695 C=O Stretch Aldehyde Strong, Sharp

~1580 - 1550 C=N Stretch Pyrimidine Ring Medium to Strong

~1500 - 1400 C=C Stretch Pyrimidine Ring Medium

~850 - 750 C-Cl Stretch Aryl Halide Strong

Interpretation: The most diagnostic peak in the IR spectrum is the strong, sharp absorption

band for the aldehyde C=O stretch, expected around 1700 cm⁻¹. Its presence is a primary

indicator of the aldehyde functionality. The C-Cl stretching vibrations, typically appearing in the

fingerprint region below 850 cm⁻¹, confirm the halogenation of the pyrimidine ring. The C=N

and C=C stretching bands affirm the presence of the heterocyclic aromatic core.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern. Electron Ionization (EI) is a common technique for

analyzing small organic molecules.

Expected Mass Spectrum (Electron Ionization)

The molecular weight of 4,6-Dichloropyrimidine-5-carbaldehyde is 176.99 g/mol . A key feature

in its mass spectrum is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl).

Molecular Ion (M⁺): A cluster of peaks will be observed at m/z 176, 178, and 180.

m/z 176: Corresponds to the molecule with two ³⁵Cl atoms.

m/z 178: Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl atom.

m/z 180: Corresponds to the molecule with two ³⁷Cl atoms.
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Causality: The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) dictates that the

relative intensity of these peaks will be approximately 9:6:1, which is a definitive signature

for a molecule containing two chlorine atoms.

Plausible Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating

process that must follow the principles of chemical stability. The initial fragmentation events are

typically the loss of small, stable neutral molecules or radicals.

[C₅H₂Cl₂N₂O]⁺
m/z = 176/178/180

[C₄H₂Cl₂N₂]⁺
m/z = 148/150/152

- CO

[C₅H₂ClN₂O]⁺
m/z = 141/143

- Cl•

[C₄H₂ClN₂]⁺
m/z = 113/115

- Cl•

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 4,6-Dichloropyrimidine-5-carbaldehyde.

Interpretation:

Loss of Carbon Monoxide: A common fragmentation for aromatic aldehydes is the loss of a

neutral CO molecule (28 Da). This would lead to a fragment ion cluster at m/z 148/150/152,

corresponding to the 4,6-dichloropyrimidine radical cation. This fragment is essentially the

mass spectrum of the parent 4,6-Dichloropyrimidine molecule.[6][7]

Loss of a Chlorine Radical: The molecular ion can also lose a chlorine radical (35 or 37 Da)

to produce a fragment ion cluster at m/z 141/143.

Sequential Loss: The fragment at m/z 148 can subsequently lose a chlorine radical to yield

an ion at m/z 113.
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Synthesis and Reaction Workflow
Understanding the synthesis of a compound provides context for potential impurities and

validates its structure. The most common and scalable method for producing 4,6-

Dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis This protocol is adapted from a documented

high-yield, small-scale synthesis.[2]

A mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10

mL) is stirred for 1 hour at 0 °C to generate the Vilsmeier reagent in situ.

4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) is added to the reagent mixture.

The mixture is stirred for 30 minutes at ambient temperature.

The reaction is heated to reflux for 3 hours.

Volatile components are removed under reduced pressure.

The residue is carefully poured into ice water and extracted multiple times with a suitable

organic solvent (e.g., diethyl ether).

The combined organic phases are washed with aqueous sodium bicarbonate and dried over

anhydrous sodium sulfate.

The solvent is evaporated to afford the final product as a yellow solid (Reported Yield: 95%).

[2]
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Vilsmeier Reagent Formation

Formylation & Chlorination

Workup & Purification

DMF

Stir @ 0°C, 1h

POCl₃

Vilsmeier Reagent
[ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻

Add Reagent,
Reflux 3h

4,6-Dihydroxypyrimidine

Crude Product Mixture

Quench (Ice Water)
& Extract

Wash (NaHCO₃)

Dry (Na₂SO₄)

Concentrate

Final Product
(Yellow Solid)

Click to download full resolution via product page

Caption: Workflow for the Vilsmeier-Haack synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde.
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Conclusion
The structural elucidation of 4,6-Dichloropyrimidine-5-carbaldehyde is reliably achieved through

a synergistic application of NMR, IR, and Mass Spectrometry. The key spectroscopic identifiers

are:

¹H NMR: A downfield singlet for the aldehyde proton (~10.1-10.5 ppm) and another for the C-

2 proton (~8.9-9.1 ppm).

IR: A strong, characteristic C=O stretching vibration around 1700 cm⁻¹.

MS: A molecular ion cluster at m/z 176/178/180 with a distinctive 9:6:1 intensity ratio,

confirming the presence of two chlorine atoms.

This guide provides the foundational data and interpretive logic required by researchers to

confidently identify, utilize, and modify this essential chemical building block in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4,6-
Dichloropyrimidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343909#spectroscopic-data-nmr-ir-ms-of-4-6-
dichloropyrimidine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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